molecular formula C8H8BFO2 B12965655 (E)-(2-Fluorostyryl)boronic acid

(E)-(2-Fluorostyryl)boronic acid

Cat. No.: B12965655
M. Wt: 165.96 g/mol
InChI Key: XUDLSHDFOQZUEO-AATRIKPKSA-N
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Description

(E)-(2-Fluorostyryl)boronic acid is a high-value organoboron reagent featuring a fluorine substituent and a vinylboronic acid group. This structure makes it a versatile building block in medicinal chemistry and organic synthesis. Boronic acids are renowned for their role in the Suzuki-Miyaura cross-coupling reaction, a pivotal method for forming carbon-carbon bonds in the synthesis of pharmaceuticals and other complex molecules . The (E)-configured styryl backbone provides a rigid, conjugated framework, which can be essential for constructing molecules with specific electronic or structural properties. The incorporation of a fluorine atom at the 2-position of the styryl ring is of particular research interest. Fluorine substituents are known to significantly influence the properties of boronic acids; by acting as an electron-withdrawing group, fluorine can lower the pKa of the boronic acid, enhancing its Lewis acidity . This increased acidity can improve the compound's reactivity in forming esters with diols and its ability to interact with biological targets at physiological pH . This principle is exploited in the design of boronic acid-based protease inhibitors and β-lactamase inhibitors like vaborbactam . Furthermore, fluorinated boronic acids and related benzoxaboroles are being actively investigated for their antifungal and antibacterial activities . Researchers can leverage this compound as a key synthetic intermediate in drug discovery campaigns, for the development of chemical sensors that leverage diol-binding mechanisms , and in materials science. For specific molecular weight, CAS number, and handling information, please refer to the specifications data table.

Properties

Molecular Formula

C8H8BFO2

Molecular Weight

165.96 g/mol

IUPAC Name

[(E)-2-(2-fluorophenyl)ethenyl]boronic acid

InChI

InChI=1S/C8H8BFO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,11-12H/b6-5+

InChI Key

XUDLSHDFOQZUEO-AATRIKPKSA-N

Isomeric SMILES

B(/C=C/C1=CC=CC=C1F)(O)O

Canonical SMILES

B(C=CC1=CC=CC=C1F)(O)O

Origin of Product

United States

Synthetic Methodologies for E 2 Fluorostyryl Boronic Acid

Hydroboration Approaches to Alkenylboronic Acids

Hydroboration offers a direct pathway to vinylboronates from alkynes. The choice of reagents and catalysts is crucial for controlling the regioselectivity (i.e., whether the boron adds to the terminal or internal carbon) and stereoselectivity (i.e., the formation of the E or Z isomer). For terminal alkynes like 2-fluorophenylacetylene, the anti-Markovnikov addition, where the boron atom attaches to the terminal carbon, is generally favored. masterorganicchemistry.com

Transition metal catalysis significantly enhances the scope and efficiency of alkyne hydroboration. Iridium complexes, in particular, have emerged as powerful catalysts for these transformations. While specific studies on the iridium-catalyzed hydroboration of 2-fluorophenylacetylene are not extensively detailed, the principles can be extrapolated from reactions with similar substrates. The use of borane (B79455) reagents like naphthalene-1,8-diaminatoborane (H-B(dan)) is advantageous as the resulting B(dan) group can influence reactivity and stability. thieme-connect.de Iridium catalysts can promote the borylation of C-H bonds under mild conditions, sometimes even at room temperature, highlighting their high activity. nih.gov

The general catalytic cycle for metal-catalyzed hydroboration often involves the oxidative addition of the B-H bond to the metal center, followed by alkyne insertion into the metal-hydride bond and subsequent reductive elimination to yield the alkenylborane product.

Table 1: Illustrative Examples of Metal-Catalyzed Hydroboration of Alkynes

Substrate Catalyst System Borane Reagent Conditions Product Yield (%) Selectivity (E:Z)
Phenylacetylene [Ir(cod)OMe]₂ / 2-anilinophenanthroline B₂pin₂ 65 °C, 18 h (E)-Phenylvinylboronate Good >99:1
1-Octyne CuCl / P(p-tolyl)₃ B₂pin₂ MeOH, RT, 2h (E)-1-Octenylboronate 85 >98:2

This table presents data for representative alkynes to illustrate the general efficacy of metal-catalyzed hydroboration methods.

The choice of ligand coordinated to the metal center is paramount in controlling the outcome of the hydroboration reaction. Ligands such as bis(diphenylphosphino)methane (B1329430) (DPPM) and bis(2-diphenylphosphinophenyl)ether (B61511) (DPEphos) can influence the steric and electronic environment around the metal, thereby dictating the regio- and stereoselectivity. For instance, in copper-catalyzed additions of diboron (B99234) reagents to internal alkynes, monodentate phosphine (B1218219) ligands were found to enhance catalytic efficiency. rsc.org Similarly, in palladium-catalyzed hydroborylation, switching from a trialkylphosphine to an N-heterocyclic carbene (NHC) ligand can invert the regioselectivity. The development of new ligands, such as 2-aminophenanthrolines for iridium catalysts, has enabled borylation reactions under milder conditions and with broader substrate scope. nih.gov The electronic properties of the ligand can have a significant effect on the rate of the reaction. nih.gov

Masked boronyl groups are employed to tune the reactivity and selectivity of borylation reactions. The naphthalene-1,8-diaminato (dan) group is a key example of a masking group that can stabilize the resulting boronate and prevent unwanted side reactions. Polyborylated alkenes, which contain multiple boryl groups, can be selectively functionalized by using different masking strategies, such as converting a Bpin group to a trifluoroborate or a MIDA boronate. chemrxiv.org This approach allows for sequential, controlled modifications. The use of a masked diboron, such as PinB-Bdan, in copper-catalyzed reactions can lead to highly regioselective formal hydroboration of terminal alkynes. rsc.org This strategy offers a pathway to branched alkenylboron compounds, which are typically difficult to access.

Photoinduced methods provide a mild and efficient alternative for hydroboration. These reactions often proceed via the formation of a boryl radical. Copper-based photocatalysts, when used with bis(pinacolato)diboron (B136004) (B₂pin₂), can facilitate the hydroboration of a wide array of alkynes and alkenes with high yields and excellent diastereoselectivities. nih.gov The reaction mechanism is believed to involve the oxidation of an in situ formed borate (B1201080) species by the excited state of the copper photocatalyst to generate the key boryl radical. nih.gov This methodology has been successfully applied under continuous flow conditions, demonstrating its synthetic utility for scaling up. researchgate.net

Table 2: Examples of Photocatalytic Hydroboration of Unsaturated Compounds

Substrate Catalyst System Boron Source Conditions Product Yield (%)
Phenylacetylene Cu-photocatalyst B₂pin₂ Blue LED, RT (E)-Phenylvinylboronate 92
Styrene (B11656) Cu-photocatalyst B₂pin₂ Blue LED, RT 2-Phenylethylboronate 95

This table showcases the versatility of photocatalytic hydroboration for various unsaturated substrates. Data adapted from related studies. nih.gov

The use of simple lithium compounds as catalysts or promoters for hydroboration represents a cost-effective and environmentally friendly approach. rsc.org Reagents such as hexamethyldisilazane (B44280) lithium (LiHMDS) can effectively promote the hydroboration of alkynes and alkenes with pinacolborane (HBpin). nih.govorganic-chemistry.org These reactions exhibit remarkable tolerance to a wide range of functional groups and generally produce good yields. organic-chemistry.org The mechanism is thought to involve the in situ formation of BH₃ species, which drives the hydroboration. nih.govorganic-chemistry.org Other accessible lithium compounds, including 2,6-di-tert-butyl phenolatelithium and neosilyllithium, have also been successfully employed as catalysts. rsc.org

A novel, metal-free approach to hydroboration involves the use of tropylium (B1234903) salts as promoters. organic-chemistry.orgchemrxiv.org Tropylium salts, known as organic oxidants and Lewis acids, can efficiently catalyze the hydroboration of a broad range of alkynes. organic-chemistry.org The proposed mechanism is distinct from traditional methods and is initiated by a hydride abstraction from pinacolborane by the tropylium ion. organic-chemistry.orgchemrxiv.org This generates a borenium cation intermediate, which then participates in a series of substituent exchanges to form the active boron species that promotes the hydroboration. organic-chemistry.org This strategy provides a valuable metal-free protocol for accessing vinylboranes. chemrxiv.orgrsc.org

Metal-Catalyzed Hydroboration of Alkynes (e.g., Iridium-Catalyzed Systems with Dan-Borane)

Borylation Reactions for C-B Bond Formation

The formation of the C-B bond in styryl boronic acids can be achieved through several modern synthetic methods. These strategies often employ transition metal catalysts or photochemical and electrochemical means to facilitate the borylation of suitable precursors.

Palladium-Catalyzed Borylation of Vinyl Halides and Triflates (Miyaura Borylation)

The Miyaura borylation reaction is a cornerstone for the synthesis of aryl and vinyl boronates. This method involves the palladium-catalyzed cross-coupling of vinyl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). To synthesize (E)-(2-Fluorostyryl)boronic acid, a suitable precursor would be an (E)-2-fluorostyryl halide.

The general catalytic cycle for the Miyaura borylation involves the oxidative addition of the vinyl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent, and subsequent reductive elimination to yield the vinyl boronate ester and regenerate the Pd(0) catalyst. The choice of ligands and base is critical for the reaction's efficiency.

Table 1: Representative Conditions for Palladium-Catalyzed Miyaura Borylation

Component Example Purpose
Palladium Precatalyst PdCl₂(dppf), Pd(dba)₂ Source of the active Pd(0) catalyst.
Ligand PPh₃, XPhos, SPhos Stabilizes the palladium center and influences reactivity.
Boron Source Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBPin) Provides the boryl group.
Base KOAc, K₃PO₄, KOPh Activates the diboron reagent and facilitates the catalytic cycle.

| Solvent | Dioxane, Toluene, THF | Provides the reaction medium. |

This table presents generalized conditions based on typical Miyaura borylation reactions of vinyl halides.

A highly efficient palladium-catalyzed borylation system using pinacol (B44631) borane has been developed for aryl and vinyl bromides, often requiring low catalyst loadings (0.1-2.0 mol%) and achieving high yields in short reaction times.

Nickel-Catalyzed Borylation Methodologies

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-B bond formation. organic-chemistry.orgupenn.edu Nickel catalysts can effectively couple aryl and vinyl halides or pseudohalides with boron reagents. organic-chemistry.orgupenn.edu For the synthesis of this compound, a nickel-catalyzed Miyaura-type borylation of an (E)-2-fluorostyryl halide represents a viable approach.

These reactions often utilize Ni(II) precatalysts that are reduced in situ to the active Ni(0) species. A key advantage of nickel is its ability to activate more challenging C-O bonds, such as those in aryl sulfamates, expanding the range of possible starting materials. acs.org The development of nickel-catalyzed borylation using tetrahydroxydiboron (B82485) [B₂(OH)₄] allows for the direct synthesis of boronic acids, avoiding the need for a separate deprotection step from a boronate ester and improving atom economy. organic-chemistry.orgnih.gov

Table 2: Nickel-Catalyzed Borylation of an Aryl Bromide with B₂(OH)₄

Parameter Condition
Substrate 4-bromoanisole
Catalyst System NiCl₂(dppp) / PPh₃
Base Diisopropylethylamine (DIPEA)
Solvent Ethanol

| Temperature | 80 °C |

Data from a study on the nickel-catalyzed borylation of aryl halides using BBA. nih.gov

This methodology is functional group tolerant and can be applied to a wide range of substrates, including heteroaryl systems. organic-chemistry.org

BX₃-Mediated Borylation Strategies

Boron trihalides (BX₃), such as boron trichloride (B1173362) (BCl₃), can be used as electrophilic borylating agents. This strategy typically involves the reaction of an organometallic intermediate with the boron trihalide. Alternatively, hydroboration of alkynes with dihaloboranes (HBX₂) can produce vinylboron dihalides, which are then hydrolyzed to the corresponding boronic acids.

For instance, the hydroboration of an alkyne with reagents like HBBr₂-SMe₂ can lead to the formation of a C-B bond. nih.gov The mechanism of hydroboration involves the concerted syn-addition of the H-B bond across the carbon-carbon double or triple bond. masterorganicchemistry.comyoutube.com The boron atom typically adds to the less substituted carbon. masterorganicchemistry.com While less common for direct borylation of styrenes compared to transition-metal catalysis, BX₃ reagents are crucial in certain regioselective applications.

Electrochemical Borylation of Unsaturated Compounds

Electrosynthesis offers a green and reagent-minimal approach to chemical transformations. While direct electrochemical borylation of styrenes is not widely documented, electrochemical methods have been developed for related reactions, such as the decarboxylative silylation of α,β-unsaturated carboxylic acids. nih.gov This suggests the potential for analogous borylation reactions.

Electrochemical methods often involve the generation of radical intermediates under mild, oxidant-free conditions. nih.gov For example, the electrochemical oxidation of certain organic molecules can lead to intramolecular cyclization or other bond-forming reactions. rsc.org The development of industrial electrosynthesis for various organic compounds highlights the scalability and potential of this technology. ed.gov Future research may establish a direct electrochemical route for the synthesis of this compound from a suitable precursor.

Photoinduced Borylation of Haloarenes and Unsaturated Systems

Photochemical methods provide a mild and efficient pathway for generating radicals for C-B bond formation. acs.org Photoinduced borylation can be applied to aryl, vinyl, and alkyl halides, often proceeding under transition-metal-free conditions. nih.govrsc.org

Table 3: Key Features of Photoinduced Borylation

Feature Description Reference
Activation Visible light (e.g., blue LEDs) nih.gov
Catalysis Can be transition-metal-free or use photocatalysts (e.g., Cu, Ir). acs.orgnih.gov
Precursors Aryl, vinyl, and alkyl halides (iodides and bromides). nih.gov
Conditions Typically mild, often at room temperature. rsc.org

This approach is noted for its operational simplicity, broad substrate compatibility, and good functional group tolerance, making it an environmentally benign route to organoboron compounds. rsc.org

Decarboxylative Borylation for Alkenyl Boronates

Decarboxylative cross-coupling has emerged as a powerful strategy for forming C-B bonds, utilizing readily available carboxylic acids as starting materials. nih.gov To synthesize this compound, the logical precursor for this method would be (E)-2-fluorocinnamic acid.

While nickel-catalyzed decarboxylative borylation has been effectively used to create alkyl boronate esters, the direct decarboxylative borylation of α,β-unsaturated carboxylic acids to vinyl boronates is a developing area. nih.gov The mechanism for the decarboxylation of α,β-unsaturated acids typically proceeds through a cyclic transition state upon heating, releasing carbon dioxide to form the alkene. youtube.com Related radical-based decarboxylative reactions, such as silylation, have been successfully applied to cinnamic acids, suggesting the feasibility of a borylation equivalent. tcichemicals.com These reactions are often initiated by a single electron transfer (SET) process. tcichemicals.com

Halogen-Metal Exchange and Subsequent Boron Electrophile Quenching

Organolithium Reagent Mediated Routes

The generation of an organolithium reagent from a vinyl halide, followed by borylation, is a well-established method. nih.govmasterorganicchemistry.com This approach typically involves the reaction of a (E)-1-bromo-2-fluorostyrene with a strong organolithium base, such as n-butyllithium, at low temperatures to facilitate the halogen-metal exchange. The resulting vinyllithium (B1195746) species is then reacted with a trialkyl borate, most commonly triisopropyl borate, to form a boronate ester. orgsyn.org Subsequent acidic workup hydrolyzes the ester to yield this compound. The stereochemistry of the starting vinyl halide is generally retained throughout the process. nih.gov The success of this method hinges on the rapid formation of the organolithium and its subsequent trapping by the borate electrophile, minimizing potential side reactions. nih.gov

A general scheme for this process is as follows:

Reaction of (E)-1-bromo-2-fluorostyrene with n-butyllithium in an ethereal solvent at -78 °C.

Quenching of the resulting vinyllithium intermediate with triisopropyl borate.

Hydrolysis of the boronate ester with aqueous acid to afford the final boronic acid.

Grignard Reagent Based Syntheses

Similar to the organolithium route, Grignard reagents can be employed to synthesize vinylboronic acids. google.comorganic-chemistry.org This method involves the formation of a vinyl Grignard reagent from (E)-1-bromo-2-fluorostyrene and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). researchgate.netyoutube.com The Grignard reagent is then reacted with a boron electrophile, such as trialkyl borate or diisopropylaminoborane. google.comresearchgate.net Subsequent hydrolysis of the intermediate boronate ester or aminoborane (B14716983) furnishes the desired this compound. google.com While Grignard reagents are generally less reactive than their organolithium counterparts, they offer advantages in terms of functional group tolerance and milder reaction conditions. orgsyn.org However, the formation of the Grignard reagent from vinyl halides can sometimes be sluggish and may require activation of the magnesium. researchgate.netwalisongo.ac.id

Reagent TypePrecursorKey ReagentsIntermediateProduct
Organolithium(E)-1-bromo-2-fluorostyrenen-Butyllithium, Triisopropyl borate(E)-(2-Fluorostyryl)lithiumThis compound
Grignard Reagent(E)-1-bromo-2-fluorostyreneMagnesium, Triisopropyl borate(E)-(2-Fluorostyryl)magnesium bromideThis compound

Directed C-H Borylation Strategies

An increasingly popular and atom-economical approach to the synthesis of organoboron compounds is the direct C-H borylation of unsaturated systems, catalyzed by transition metals. wikipedia.orgrsc.org This strategy avoids the pre-functionalization required in halogen-metal exchange methods. For the synthesis of this compound, a directed C-H borylation would involve the selective activation of the terminal vinylic C-H bond of 1-fluoro-2-vinylbenzene.

Iridium and rhodium complexes are the most common catalysts for this transformation. nih.govrsc.org The reaction typically employs a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a catalyst and a ligand. rsc.orgsigmaaldrich.com The regioselectivity of the borylation is often controlled by steric factors, favoring the less hindered position. sigmaaldrich.com In the case of 1-fluoro-2-vinylbenzene, the terminal C-H bond of the vinyl group is the primary target for borylation to yield the (E)-styrylboronate ester. The presence of a directing group on the aromatic ring can also influence the regioselectivity of the C-H activation. rsc.org While this method is highly efficient, the development of catalysts that can selectively borylate the desired C-H bond in the presence of other potentially reactive sites remains an active area of research. nih.govnih.gov

Catalyst SystemSubstrateBoron SourceKey Features
Iridium-based1-fluoro-2-vinylbenzeneBis(pinacolato)diboron (B₂pin₂)High regioselectivity for terminal C-H bonds, mild reaction conditions. rsc.orgsigmaaldrich.com
Rhodium-based1-fluoro-2-vinylbenzeneBis(pinacolato)diboron (B₂pin₂)Can offer complementary selectivity to iridium catalysts. nih.gov

Reactivity and Mechanistic Investigations of E 2 Fluorostyryl Boronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reaction.wikipedia.orgresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. wikipedia.orgnumberanalytics.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide. wikipedia.orgyoutube.com The versatility of this reaction is enhanced by the stability, low toxicity, and commercial availability of many boronic acid reagents. libretexts.orgharvard.edu

(E)-(2-Fluorostyryl)boronic acid serves as a valuable substrate in these reactions, allowing for the introduction of the fluorostyryl motif into a wide array of organic molecules. The presence of the fluorine atom can significantly influence the electronic properties and reactivity of the resulting coupled products, making this building block particularly interesting for applications in medicinal chemistry and materials science. acs.org

The general catalytic cycle of the Suzuki-Miyaura reaction proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org The reaction is typically carried out in the presence of a base, which plays a crucial role in the transmetalation step. chembites.orgyoutube.com While a variety of palladium catalysts and ligands can be employed, the choice of which can significantly impact the reaction's efficiency and scope. harvard.eduacs.org

Detailed Catalytic Cycles and Palladium Oxidation States (Pd(0)/Pd(II))

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that shuttles a palladium catalyst between its Pd(0) and Pd(II) oxidation states. libretexts.orgyonedalabs.com The cycle is initiated by the oxidative addition of an organic halide to a coordinatively unsaturated Pd(0) species. chemrxiv.org This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a square planar Pd(II) complex. libretexts.orglibretexts.org This process increases both the oxidation state and the coordination number of the palladium center. libretexts.orglibretexts.org

The newly formed Pd(II) complex then undergoes transmetalation , where the organic group from the boronic acid is transferred to the palladium center. wikipedia.orgrsc.org This step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. chembites.orgyoutube.com The halide or other leaving group on the palladium is replaced by the organic moiety from the organoboron compound. yonedalabs.com

Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination , the microscopic reverse of oxidative addition. numberanalytics.comlibretexts.org In this step, the two organic groups on the palladium complex couple to form the desired carbon-carbon bond, and the palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the catalytic cycle. libretexts.orgyonedalabs.com

The efficiency of this catalytic cycle can be influenced by various factors, including the nature of the substrates, the choice of catalyst and ligands, the base, and the solvent system. libretexts.orgethz.ch

Mechanistic Elucidation of Transmetalation (e.g., Boronate Complexes, Pd-O-B Linkages)

The transmetalation step is a critical phase in the Suzuki-Miyaura catalytic cycle, involving the transfer of the organic group from the boron atom to the palladium(II) center. wikipedia.orgrsc.org The exact mechanism of this process has been the subject of extensive investigation. It is widely accepted that the presence of a base is crucial for the reaction to proceed efficiently. chembites.orgyoutube.com

Two primary pathways for the base-promoted transmetalation have been proposed:

Formation of a Boronate Complex: The base, typically a hydroxide (B78521) or alkoxide, reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species. chembites.orgyoutube.com This activated boronate complex then readily transfers its organic group to the palladium(II) center. nih.gov This pathway is often favored as it explains the rate acceleration observed in the presence of base. chembites.org

Formation of a Palladium-Hydroxo Complex: Alternatively, the base can coordinate to the palladium(II) complex, forming a hydroxo- or alkoxo-palladium species. This complex is then proposed to react with the neutral boronic acid. chembites.org

Recent studies, including kinetic and spectroscopic analyses, have provided strong evidence for the involvement of boronate complexes in the transmetalation step. chemrxiv.orgchembites.org The formation of a Pd-O-B linkage is considered a key feature of the transition state. chemrxiv.org This intermediate facilitates the transfer of the organic group from boron to palladium. The structure and reactivity of these intermediates can be influenced by the specific boronic acid, the palladium catalyst, and the reaction conditions. rsc.org For instance, the use of highly fluorinated arylboronic esters has been shown to proceed through the formation of boronate species. nih.gov

Oxidative Addition Pathways with Fluorinated Substrates (e.g., C-F Bond Activation)

The oxidative addition step in the Suzuki-Miyaura coupling is the initial and often rate-determining phase where the palladium(0) catalyst inserts into the carbon-halide bond of the electrophilic partner. libretexts.org While the reactivity of aryl halides generally follows the trend I > Br > Cl, the activation of carbon-fluorine (C-F) bonds presents a significant challenge due to the high bond dissociation energy of the C-F bond. libretexts.orgchemrxiv.org

However, recent advancements in catalyst design have enabled the activation of C-F bonds under specific conditions. acs.orgnih.gov This is particularly relevant when considering fluorinated substrates. The presence of fluorine atoms on the aromatic ring can influence the electronic properties of the molecule, potentially making the C-F bond more susceptible to activation, especially when positioned para to a strong electron-withdrawing group. acs.org

While direct C-F bond activation in the context of a Suzuki-Miyaura coupling with this compound is not the standard pathway, the principles of oxidative addition with fluorinated substrates are pertinent. The development of catalysts with highly electron-rich and sterically demanding ligands has been a key strategy to facilitate the oxidative addition of less reactive electrophiles, including those with C-F bonds. libretexts.orgacs.org

It is important to note that the reactivity of fluorinated substrates can be complex. In some cases, instead of the desired cross-coupling, side reactions such as homocoupling of the boronic acid or dehalogenation can occur, particularly with sterically hindered and fluorinated arenes. researchgate.net The choice of ligand and reaction conditions is therefore critical to steer the reaction towards the desired cross-coupling product. researchgate.net

Reductive Elimination Processes

Reductive elimination is the final, product-forming step in the Suzuki-Miyaura catalytic cycle. numberanalytics.comlibretexts.org In this process, the two organic groups coupled to the palladium(II) center are expelled to form a new carbon-carbon bond, while the palladium is reduced from its +2 oxidation state back to the catalytically active 0 state. libretexts.orgyonedalabs.com

For reductive elimination to occur, the two organic fragments must be in a cis orientation on the square planar palladium complex. libretexts.org If the transmetalation step results in a trans isomer, an isomerization to the cis complex must precede the reductive elimination. libretexts.org

The rate of reductive elimination is influenced by several factors, including the nature of the organic groups and the ancillary ligands on the palladium center. Electron-donating ligands can sometimes retard reductive elimination, while bulky ligands can promote it by increasing steric strain in the palladium complex, which is relieved upon elimination of the product. libretexts.org

Kinetic studies have shown that reductive elimination is typically a first-order process, dependent only on the concentration of the diorganopalladium(II) intermediate. libretexts.org Deuterium labeling experiments have confirmed that the process is intramolecular, meaning the two coupled groups originate from the same palladium center. libretexts.org While generally a facile and irreversible step, it can sometimes be in competition with other pathways, such as beta-hydride elimination, especially when alkyl groups with beta-hydrogens are involved. libretexts.org

Influence of Ligand Design on Catalytic Activity and Selectivity

The design of ligands is a critical aspect in optimizing the Suzuki-Miyaura cross-coupling reaction, significantly influencing both catalytic activity and selectivity. libretexts.orgharvard.edu The ligands coordinate to the palladium center, modifying its electronic and steric properties, which in turn affects each step of the catalytic cycle. libretexts.org

Key aspects of ligand design include:

Electron-donating properties: Electron-rich ligands increase the electron density on the palladium center, which generally facilitates the oxidative addition step, especially with less reactive aryl chlorides. libretexts.org

Steric bulk: Bulky ligands can promote the reductive elimination step by creating steric congestion around the metal center. libretexts.org They can also help to stabilize the monoligated palladium species, which is often the active catalyst. chemrxiv.org

Bite angle: In the case of bidentate ligands, the bite angle can influence the geometry of the palladium complex and, consequently, the ease of reductive elimination. libretexts.org

A wide variety of ligands have been developed for the Suzuki-Miyaura reaction, with phosphine-based ligands being among the most common. libretexts.org Monodentate phosphine (B1218219) ligands like tri-tert-butylphosphine (B79228) and bulky biaryl phosphine ligands, such as SPhos and XPhos, have proven to be highly effective for challenging couplings, including those involving sterically hindered substrates or unreactive aryl chlorides. researchgate.netnih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and reactivity. harvard.edu

For reactions involving potentially unstable boronic acids, such as some fluorinated derivatives, the choice of ligand is crucial to ensure that the rate of the desired cross-coupling is faster than the rate of side reactions like protodeboronation. nih.gov The development of precatalysts that rapidly generate the active catalytic species under mild conditions has been a successful strategy for coupling such challenging substrates. nih.gov

Carbon-Carbon Bond Formation Beyond Cross-Coupling

While cross-coupling reactions are a major application, the reactivity of this compound extends to other important C-C bond-forming transformations.

As previously mentioned in the context of rhodium catalysis, this compound can participate in conjugate addition reactions. nih.gov This reactivity is not limited to rhodium catalysis and can, in some cases, be promoted by other transition metals or even under metal-free conditions, although this is less common for styrylboronic acids.

The conjugate addition of the (E)-2-fluorostyryl group to an α,β-unsaturated system is a powerful method for introducing this specific structural motif into a molecule. The general mechanism involves the nucleophilic attack of the styryl group at the β-position of the Michael acceptor. libretexts.org The presence of the fluorine atom can modulate the nucleophilicity of the styryl group, potentially influencing the reaction rate and efficiency.

The following table presents data on a rhodium-catalyzed conjugate addition of a boronic acid to an α-methylene-β-lactone, illustrating the typical conditions and high yields achievable. nih.gov

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
[Rh(cod)Cl]₂KOHDioxane/H₂O601>95 nih.gov

These reactions are valuable for the synthesis of complex organic molecules where the introduction of a styryl moiety at a specific position is required.

The styryl double bond in this compound is susceptible to attack by electrophiles. This allows for the functionalization of the vinyl group, leading to a variety of substituted products. However, the presence of the boronic acid group can complicate these reactions, as it can also react with electrophiles or influence the reactivity of the double bond.

Reactions such as halogenation, epoxidation, or dihydroxylation of the double bond are theoretically possible. The regioselectivity of these reactions would be influenced by the electronic effects of both the fluorine-substituted phenyl ring and the boronic acid group. The electron-withdrawing nature of the fluorine atom and the boronic acid group would likely deactivate the double bond towards electrophilic attack compared to unsubstituted styrene (B11656).

Careful selection of reaction conditions is necessary to achieve selective functionalization of the double bond without undesired side reactions involving the boronic acid moiety. Protection of the boronic acid group, for example, by conversion to a boronate ester, may be required prior to electrophilic functionalization of the styryl group.

The boron atom in this compound is electrophilic and can undergo nucleophilic attack. nih.gov This is a fundamental aspect of its chemistry and is the basis for the transmetalation step in many cross-coupling reactions.

In the absence of a metal catalyst, strong nucleophiles can add to the boron atom to form a tetracoordinate boronate species. researchgate.net This process is typically reversible. The formation of these boronate complexes can alter the reactivity of the molecule. For instance, the formation of a boronate with a chiral diol can be used for the resolution of racemic boronic acids or for asymmetric synthesis.

Furthermore, the boronic acid group can act as a Lewis acid to activate carbonyl compounds towards nucleophilic attack. libretexts.org While less common for styrylboronic acids themselves to be the primary nucleophile in this context without a metal catalyst, the principle of nucleophilic addition to the boron center is a key feature of its reactivity profile. The interaction with nucleophiles is crucial for the formation of the active species in many of its catalytic transformations. masterorganicchemistry.com

Iterative C-C Bond Formation Strategies in Complex Molecule Synthesis

The strategic construction of multiple carbon-carbon (C-C) bonds in a controlled and sequential manner is a cornerstone of complex molecule synthesis. core.ac.uknih.gov Boronic acids, including vinylboronic acids like this compound, are pivotal reagents in these iterative processes. core.ac.ukshu.ac.uk These strategies often aim to build molecular complexity rapidly from simpler precursors, with a growing emphasis on metal-free coupling reactions to minimize residual metal impurities in the final products. nih.govshu.ac.uk

One innovative approach involves the in situ generation of reactive boronic acid intermediates. core.ac.ukshu.ac.ukresearchgate.net For instance, the reaction of a boronic acid with a diazo compound can generate a new, more elaborate boronic acid, which can then participate in subsequent C-C bond-forming reactions. core.ac.ukresearchgate.net This iterative sequence allows for the controlled addition of multiple carbon fragments. The versatility of this method has been demonstrated in the synthesis of natural product precursors, such as the precursor to Bakuchiol. core.ac.uk

While the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of boronic acids with organic halides, is a powerful and widely used method for C-C bond formation, the development of metal-free alternatives is of significant interest. researchgate.netnih.gov Reductive couplings between boronic acids and tosylhydrazones represent an efficient metal-free C-C bond-forming reaction that is tolerant of a wide range of functional groups. researchgate.netnih.gov

The general scheme for an iterative C-C bond formation can be conceptualized as follows:

Step 1: Activation. A starting boronic acid is reacted with a suitable coupling partner to form a new, more complex boronic acid intermediate.

Step 2: Iteration. This new boronic acid can then be subjected to another coupling reaction to further extend the carbon framework.

Step 3: Termination. The iterative sequence can be terminated by a final reaction, such as trapping the last boronic acid intermediate with an aldehyde to yield a stable alcohol product. core.ac.uk

This iterative approach, which can create up to three new C-C bonds in a single sequence, offers a powerful tool for the efficient construction of diverse and complex molecular architectures. core.ac.ukshu.ac.ukresearchgate.net

Carbon-Heteroatom Bond Formation (e.g., C-N, C-O, C-S)

This compound and its derivatives are also valuable substrates for the formation of carbon-heteroatom bonds, which are crucial linkages in many pharmaceuticals and functional materials. These reactions include couplings to form C-N, C-O, and C-S bonds.

Recent advancements have focused on developing transition-metal-free methods for these transformations. rsc.org For instance, the reaction of boronic acids with various nitrogen-containing reagents can lead to amination, amidation, nitration, and nitrosation products. rsc.org

In the realm of C-O bond formation, copper-catalyzed Ullmann-type couplings have been modified to utilize boronic acids and their derivatives. For example, the coupling of phenylboronic acid with a range of carboxylic acids can be achieved in the presence of a copper catalyst. harvard.edu

For C-S bond formation, efficient and odorless one-pot methods have been developed for the synthesis of diaryl sulfides. These methods often involve the cross-coupling of phenolic esters with arylboronic acids, catalyzed by transition metals like copper or nickel. researchgate.netresearchgate.net Water has been shown to promote certain C-S bond formation reactions, offering a green and efficient protocol. nih.gov

Aminative Cross-Coupling Processes

The formation of carbon-nitrogen (C-N) bonds through the cross-coupling of boronic acids with nitrogen sources is a fundamental transformation in organic synthesis. While traditionally dominated by palladium-catalyzed methods, there is a growing interest in developing transition-metal-free alternatives. rsc.org These metal-free approaches often involve the reaction of boronic acids with electrophilic aminating agents.

Copper-Mediated Fluorination of Boronic Acids

Copper-mediated fluorination of aryl and vinylboronic acids has emerged as a powerful method for the synthesis of fluorinated organic molecules, including radiolabeled compounds for positron emission tomography (PET). nih.gov This method exhibits high functional group tolerance and is effective for a range of boronic acids, including those that are electron-rich, -neutral, and -deficient. nih.gov

The reaction typically involves the use of a copper salt, such as Cu(OTf)₂py₄, and a fluoride (B91410) source, like [¹⁸F]KF/K₂₂₂ for radiolabeling. rsc.org This methodology has been successfully applied to the synthesis of several important PET radiotracers. rsc.org The development of automated synthesis platforms has further enhanced the utility of this reaction for routine radiopharmaceutical production. mdpi.com

Interestingly, fluoride ions have also been found to protect boronic acids from decomposition in copper(I)-mediated "click" reactions, highlighting the complex role of copper and fluoride in these systems. rsc.org

Table 1: Examples of Copper-Mediated Fluorination of Boronic Acid Derivatives

PrecursorProductCatalystFluoride SourceApplication
Arylboronic esters[¹⁸F]ArenesCu(OTf)₂py₄[¹⁸F]KF/K₂₂₂PET Radiotracers rsc.org
Aryl- and vinylboronic acids[¹⁸F]Arenes and [¹⁸F]vinyl fluoridesCopper(II) saltsK¹⁸FPET Radiotracers nih.gov
Aryl pinacol (B44631) boronates[¹⁸F]ArenesCu(OTf)₂Py₄[¹⁸F]F⁻Radiotracer Synthesis mdpi.com

Solvent Effects on Reaction Rate, Selectivity, and Mechanism

The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of reactions involving this compound. Solvents can influence the solubility of reactants, stabilize transition states, and participate directly in the reaction mechanism. libretexts.orgyoutube.com

In nucleophilic substitution reactions (Sₙ2), polar aprotic solvents like acetone (B3395972), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often preferred. libretexts.orgchemistrysteps.com These solvents can solvate the cation of a nucleophilic salt, leaving the anion "naked" and more reactive. chemistrysteps.com In contrast, polar protic solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity. libretexts.org This can lead to dramatic differences in reaction rates; for example, the reaction between bromoethane (B45996) and potassium iodide is 500 times faster in acetone than in methanol. libretexts.org

The effect of the solvent is also crucial in elimination versus substitution reactions. Protic solvents can favor elimination by decreasing the nucleophilicity of the base. chemistrysteps.com For secondary alkyl halides reacting with strongly basic nucleophiles, elimination (E2) is often the major pathway, even in polar aprotic solvents. masterorganicchemistry.com

In the context of boronic acid chemistry, solvent effects have been studied in boronic acid-diol binding. nih.gov The association constants for the formation of boronate esters from phenylboronic acids and diols vary significantly with the solvent, which has important implications for the design of supramolecular assemblies. nih.gov The cyclization equilibrium of 2-formylphenylboronic acids is also strongly dependent on the solvent. mdpi.com

Table 2: Common Solvents and Their Effects on Reactions

Solvent TypeExamplesEffect on Sₙ2 ReactionsEffect on Sₙ1 Reactions
Polar ProticWater, Ethanol, MethanolSlower rate due to nucleophile solvation libretexts.orgyoutube.comFaster rate due to stabilization of carbocation intermediate
Polar AproticAcetone, Acetonitrile, DMF, DMSOFaster rate due to "naked" nucleophile libretexts.orgchemistrysteps.comSlower rate compared to polar protic solvents

Kinetic and Thermodynamic Aspects of Reactivity

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is essential for optimizing reaction conditions and predicting product distributions.

Kinetic studies on the reaction of boronic acids with diols have provided insights into the relative reactivities of the neutral boronic acid (RB(OH)₂) and the anionic boronate (RB(OH)₃⁻). nih.gov Contrary to long-held beliefs, in some systems, the neutral boronic acid is significantly more reactive than the boronate ion. nih.gov For example, in the reaction of phenylboronic and 3-fluorophenylboronic acids with propylene (B89431) glycol, the reactivity order is RB(OH)₂ >> RB(OH)₃⁻. nih.gov

Thermodynamic investigations, such as those involving fluorescence quenching, can be used to predict the suitability of boronic acid-based sensors. researchgate.net The thermodynamics of electron transfer between a fluorophore and a boronic acid quencher can determine whether a sensor will exhibit the desired fluorescence response upon binding to a target molecule like a saccharide. researchgate.net

The mechanism of metal-free reductive couplings of boronic acids with tosylhydrazones has been proposed to proceed through a boronate intermediate, followed by a 1,2-migration of the organic group from boron to carbon with the release of nitrogen gas. uniovi.es

Advanced Spectroscopic Characterization of E 2 Fluorostyryl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of organoboron compounds, offering unparalleled detail regarding the structure and environment of specific nuclei. For fluorinated styrylboronic acids, a multi-nuclear NMR approach is essential.

Proton (¹H) NMR spectroscopy is fundamental in mapping the proton environment of (E)-(2-fluorostyryl)boronic acid. The spectra typically reveal distinct signals for the vinyl and aromatic protons. The coupling constants (J-values) between the vinyl protons are particularly informative, confirming the (E)-stereochemistry of the double bond. The aromatic region of the spectrum displays a complex multiplet pattern resulting from the coupling of protons on the fluorinated benzene (B151609) ring. The boronic acid protons (-B(OH)₂) often appear as a broad singlet, the chemical shift of which can be solvent-dependent. rsc.orgresearchgate.net

Table 1: Representative ¹H NMR Data for this compound Derivatives

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Vinyl Hα6.2 - 6.5d16 - 18
Vinyl Hβ7.2 - 7.6d16 - 18
Aromatic H7.0 - 7.8m-
B(OH)₂4.5 - 8.5br s-

Note: Chemical shifts are approximate and can vary based on solvent and specific derivatization.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

CarbonChemical Shift (δ, ppm)
Vinyl Cα115 - 125
Vinyl Cβ140 - 150
C-B130 - 140 (often broad)
Aromatic C-F158 - 165 (d, ¹JCF)
Aromatic C115 - 140

Note: Chemical shifts are approximate and influenced by substitution patterns and solvent.

Boron-11 (¹¹B) NMR spectroscopy is a specialized technique that directly probes the environment of the boron atom. researchgate.net For this compound, the ¹¹B NMR spectrum typically shows a single, broad resonance in the range of δ 28-33 ppm, which is characteristic of a trigonal planar boronic acid. rsc.org Changes in the coordination environment of the boron atom, such as the formation of boronate esters with diols, result in a significant upfield shift to approximately δ 5-15 ppm, indicating a change to a tetrahedral geometry. mdpi.comnsf.gov This makes ¹¹B NMR an invaluable tool for studying the reactivity and binding of boronic acids. rsc.org

Table 3: ¹¹B NMR Chemical Shifts for Boron Species

Boron SpeciesGeometryChemical Shift (δ, ppm)
Boronic Acid (RB(OH)₂)Trigonal Planar28 - 33
Boronate Ester (RB(OR)₂)Trigonal Planar~30
Boronate Anion [RB(OH)₃]⁻Tetrahedral5 - 10
Boronate Ester AdductTetrahedral5 - 15

Fluorine-19 (¹⁹F) NMR spectroscopy is highly sensitive and provides crucial information about the fluorine-containing part of the molecule. wikipedia.org The chemical shift of the fluorine atom in this compound is a sensitive probe of its electronic environment. db-thueringen.de This sensitivity is particularly useful in studying interactions with other molecules. For instance, the binding of the boronic acid moiety to a diol can induce a change in the electronic environment of the fluorine atom, leading to a discernible shift in the ¹⁹F NMR spectrum. rsc.orgnih.gov This property is exploited in the design of ¹⁹F NMR-based sensors. researchgate.netcolorado.edu

Table 4: ¹⁹F NMR in Sensing Applications

State of Boronic AcidTypical ¹⁹F Chemical Shift Change (Δδ)
UnboundReference
Bound to DiolCan be upfield or downfield, depending on the specific interaction

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. For this compound, key vibrational bands include the O-H stretch of the boronic acid group, the B-O stretch, the C=C stretch of the vinyl group, and various C-H and C-F vibrations of the aromatic ring. rsc.org

Table 5: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (in B(OH)₂)Stretching3200 - 3600 (broad)
C-H (aromatic)Stretching3000 - 3100
C=C (vinyl)Stretching1620 - 1650
C=C (aromatic)Stretching1450 - 1600
B-OStretching1330 - 1380
C-FStretching1100 - 1250

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of this compound. nih.gov This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.org Analysis of the fragmentation pattern in the mass spectrum can further confirm the structure by identifying characteristic losses of fragments such as water, the boronic acid group, or parts of the styryl moiety. This is particularly useful for verifying the identity of the compound and its derivatives formed in chemical reactions. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure, stability, and properties of a compound. While specific crystallographic data for this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as 2-Fluorophenylboronic acid, offers valuable insights into the potential solid-state characteristics of the target molecule.

Crystal Structure of a Related Compound: 2-Fluorophenylboronic Acid

The crystal structure of 2-Fluorophenylboronic acid has been determined and provides a model for the molecular packing and hydrogen-bonding motifs that might be expected in this compound. nih.gov Phenylboronic acids are well-known for their tendency to form dimeric structures in the solid state through hydrogen bonds between the boronic acid functionalities.

In the case of 2-Fluorophenylboronic acid, the molecules form a hydrogen-bonded dimer. nih.gov This is a common structural motif for boronic acids, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. The crystal data for 2-Fluorophenylboronic acid is summarized in the table below. nih.gov

Table 1: Crystallographic Data for 2-Fluorophenylboronic Acid nih.gov

ParameterValue
Formula C₆H₆BFO₂
Crystal System Monoclinic
Space Group P 1 2₁/c 1
Unit Cell Dimensions
a5.10172 Å
b5.55660 Å
c22.0587 Å
α90.00°
β94.731°
γ90.00°
Volume 622.9 ų
Z 4

The presence of the fluorine atom in 2-Fluorophenylboronic acid can influence the crystal packing through weak C-H···F or other non-covalent interactions, although the primary organizing force remains the strong hydrogen bonding between the boronic acid groups.

Expected Solid-State Structure of this compound

Based on the structure of 2-Fluorophenylboronic acid and the general behavior of boronic acids, it is highly probable that this compound would also form hydrogen-bonded dimers in the solid state. The introduction of the vinyl group in the trans configuration would extend the molecule, potentially leading to different packing arrangements compared to the simpler phenyl derivative. The planarity of the styryl group could facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.

The solid-state structure of derivatives, such as benzo[b]thiophen-2-ylboronic acid inhibitors, has been investigated in the context of their binding to proteins. nih.gov These studies reveal how the boronic acid moiety can form covalent bonds with active site serine residues in enzymes, highlighting the functional importance of the boronic acid group which is also present in this compound. nih.gov While these are complexes and not the free boronic acid, they underscore the structural versatility of the boronic acid group.

Computational Chemistry and Theoretical Investigations of E 2 Fluorostyryl Boronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying organoboron compounds. researchgate.net DFT methods are used to investigate the electronic structure, geometry, and energetic properties of molecules, providing a fundamental understanding of their chemical behavior. researchgate.netnih.gov

Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. For (E)-(2-Fluorostyryl)boronic acid, DFT calculations are employed to find the structure that corresponds to a minimum on the potential energy surface. This process involves systematically adjusting atomic coordinates to minimize the total electronic energy of the molecule.

Conformational analysis is crucial for flexible molecules. The key rotatable bonds in this compound are the C-C single bond between the vinyl group and the phenyl ring, and the C-B bond. DFT calculations can map the potential energy surface as a function of the dihedral angles associated with these bonds to identify the most stable conformers. The global minimum energy structure represents the most populated conformation of the molecule under given conditions. The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterBond/AnglePredicted ValueDescription
Bond Lengths C=C (vinyl)~1.34 ÅTypical length for a carbon-carbon double bond.
C-C (vinyl-aryl)~1.48 ÅSingle bond with partial double bond character due to conjugation.
C-B~1.55 ÅCarbon-boron single bond length.
B-O~1.37 ÅBoron-oxygen bond, showing partial double bond character.
C-F~1.35 ÅCarbon-fluorine bond on the aromatic ring.
Bond Angles C=C-C~125°Angle within the styryl moiety.
C-C-B~121°Angle defining the orientation of the boronic acid group.
O-B-O~118°Angle within the boronic acid functional group.

Note: These values are representative and typically calculated using a functional like B3LYP with a basis set such as 6-311+G(d,p). Actual values may vary based on the specific computational model.

DFT calculations are instrumental in mapping the intricate pathways of chemical reactions involving boronic acids, such as the Suzuki-Miyaura coupling, C-H borylation, and other bond-forming transformations. researchgate.net By calculating the energies of reactants, intermediates, transition states (TS), and products, a complete potential energy surface (PES) for a reaction can be constructed. nih.govnih.gov

A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for a reaction to proceed. Locating the precise geometry of a TS and calculating its energy is a key outcome of mechanistic studies. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. DFT calculations can reveal multi-step mechanisms, identify rate-determining steps, and explain the role of catalysts and additives. nih.gov For instance, in a palladium-catalyzed cross-coupling reaction, DFT can model the energetics of oxidative addition, transmetalation, and reductive elimination steps.

Table 2: Representative Calculated Energies for a Hypothetical Reaction Pathway

SpeciesDescriptionRelative Energy (kcal/mol)Computational Finding
ReactantsStarting materials0.0Reference energy level.
Intermediate 1A transient species formed after an initial step.+5.2A stable, but reactive, intermediate.
Transition State 1 Energy barrier for the first step. +20.5 The activation energy for the formation of Intermediate 1.
Intermediate 2A second intermediate along the reaction coordinate.-3.1Thermodynamically more stable than reactants.
Transition State 2 Energy barrier for the second step. +25.8 The highest energy barrier, indicating the rate-determining step of the reaction.
ProductsFinal molecules-15.0The overall reaction is exothermic.

Note: These energies are illustrative and used to map a reaction's progress and identify kinetic bottlenecks.

DFT provides powerful tools for predicting the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions. Analysis of the calculated electronic structure can identify the most reactive sites in a molecule.

One common method is the use of the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, with red regions indicating electron-rich areas (prone to electrophilic attack) and blue regions indicating electron-poor areas (prone to nucleophilic attack). For this compound, the electron-rich π-system of the double bond and aromatic ring are potential sites for electrophilic attack, while the electron-deficient boron atom is a primary site for nucleophilic attack.

Furthermore, analyzing the frontier molecular orbitals (HOMO and LUMO) can predict the outcomes of pericyclic reactions and explain selectivity in catalyzed processes. The spatial distribution and symmetry of these orbitals are key to understanding how the molecule will interact with other reagents.

Molecular Orbital Theory and Electronic Structure Analysis (e.g., HOMO-LUMO Interactions)

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's electronic properties and reactivity. semanticscholar.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org This makes the molecule more polarizable and a better electron donor (from the HOMO) and electron acceptor (to the LUMO).

For this compound, DFT calculations typically show:

HOMO: The HOMO is primarily localized on the electron-rich π-system of the styryl group (the phenyl ring and the C=C double bond). This orbital is the source of electrons in reactions with electrophiles.

LUMO: The LUMO is predominantly centered on the boronic acid moiety, specifically involving the vacant p-orbital on the boron atom, with some distribution onto the conjugated π-system. This orbital acts as the acceptor for electrons from nucleophiles.

The interaction between the HOMO of a nucleophile and the LUMO of an electrophile (or vice versa) governs many chemical reactions. The energies and spatial distributions of these orbitals for this compound are therefore essential for predicting its behavior in chemical transformations. bibliotekanauki.plbeilstein-journals.org

Table 3: Typical Frontier Orbital Energies for this compound

ParameterEnergy (eV)Implication
HOMO Energy -6.5 eVRepresents the ionization potential; indicates electron-donating ability.
LUMO Energy -1.2 eVRepresents the electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.3 eVA larger gap suggests high kinetic stability and low chemical reactivity. semanticscholar.org

Note: Values are representative and obtained from DFT calculations (e.g., B3LYP/6-31G(d,p)).

Mechanistic Probing through Computational Models for Boronic Acid Transformations

Computational models are indispensable for probing the complex mechanisms of reactions involving boronic acids and their derivatives. elsevierpure.com These models allow for the systematic investigation of various proposed mechanistic pathways, providing evidence to support or refute hypotheses derived from experimental observations. researchgate.netnih.gov

For instance, in the context of vitrimers containing boronic esters, computational studies have been used to compare different dynamic exchange mechanisms. rsc.org DFT calculations have shown that in the absence of a nucleophile, a direct metathesis pathway is operative. However, when a nucleophile like water is present, a lower-energy, nucleophile-mediated pathway involving hydrolysis and re-esterification becomes dominant. rsc.org

Similarly, computational models have been crucial in understanding C-B bond formation reactions. Studies on boron-silicon exchange reactions have used DFT to map out the potential energy surfaces, revealing the structural and electronic properties of key transition states and intermediates. nih.gov These models can also elucidate the mechanism of C-H borylation, distinguishing between pathways like electrophilic aromatic substitution and σ-bond metathesis depending on the nature of the boron electrophile. researchgate.net Through such detailed computational probing, a deeper and more predictive understanding of boronic acid transformations can be achieved.

Quantum Chemical Characterization of Boron-Fluorine Interactions

The presence of a fluorine atom at the ortho position relative to the boronic acid group in this compound introduces the possibility of an intramolecular interaction between the fluorine and boron atoms. Quantum chemical methods are essential for characterizing the nature and strength of this B···F interaction.

Several computational techniques can be used to analyze this interaction:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density. The presence of a bond path and a bond critical point (BCP) between the boron and fluorine atoms would provide evidence of a direct interaction. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the donor-acceptor interactions between orbitals. It can calculate the second-order perturbation energy, E(2), associated with the delocalization of electron density from a fluorine lone pair orbital (n_F) to the empty p-orbital of boron (LP*_B), providing a measure of the interaction's strength. researchgate.net

Non-Covalent Interaction (NCI) Plots: These plots visually represent weak and non-covalent interactions within a molecule, which would highlight the region of interaction between the boron and fluorine atoms.

Computational studies on related compounds have shown that such intramolecular B-F interactions can stabilize the molecule and modulate the Lewis acidity of the boron center. rsc.org

Applications of E 2 Fluorostyryl Boronic Acid As a Building Block in Complex Organic Synthesis

Synthesis of Fluorinated Styrene (B11656) Derivatives and Oligomers

(E)-(2-Fluorostyryl)boronic acid serves as a fundamental precursor for a wide array of fluorinated styrene derivatives, which are primarily synthesized via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominent of these methods, allowing for the formation of a carbon-carbon bond between the vinylboronic acid and various aryl or heteroaryl halides. libretexts.orgresearchgate.net This reaction is highly valued for its mild conditions and tolerance of a broad range of functional groups. researchgate.net

The coupling of this compound with a suitable aryl halide (Ar-X, where X = Br, I) yields fluorinated stilbene (B7821643) derivatives. These stilbenes are themselves important structural motifs in medicinal chemistry and materials science. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd(dppf)Cl₂, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a phosphine (B1218219) ligand. nih.govnih.gov The fluorine atom on the styrene ring can influence the electronic properties of the resulting molecule, making this building block particularly useful for creating compounds with tailored characteristics.

By selecting di- or polyhalogenated aromatic compounds as coupling partners, this building block can be used to synthesize fluorinated oligomers. Step-growth polymerization using Suzuki-Miyaura coupling (Suzuki Polycondensation) allows for the creation of short-chain polymers where the (E)-2-fluorostyryl unit is a repeating component, leading to π-conjugated oligomers with specific electronic and photophysical properties.

Representative Suzuki-Miyaura Coupling for Synthesis of Fluorinated Styrene Derivatives
Reactant 1Reactant 2 (Aryl Halide)Catalyst/LigandBaseSolventProduct Type
This compound4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/WaterFluorinated Stilbene Derivative
This compound3-IodopyridinePd(dppf)Cl₂K₃PO₄Dioxane/WaterHeteroaryl Fluorinated Stilbene
This compound1,4-DibromobenzenePd(OAc)₂ / SPhosCs₂CO₃THF/WaterFluorinated Oligomer Precursor

Utility in Natural Product Synthesis as a Key Precursor

While the direct application of this compound in the total synthesis of naturally occurring compounds is not widely documented, its utility as a precursor for creating synthetic analogues of important natural products is significant. A key example is its role in synthesizing fluorinated versions of resveratrol (B1683913), a naturally occurring stilbenoid with a range of biological activities. nih.govnih.gov

The core structure of resveratrol is a stilbene. This compound can be coupled with appropriately substituted aryl halides via the Suzuki-Miyaura reaction to construct the stilbene backbone with a fluorine atom at a specific position. byu.edu Introducing fluorine into the resveratrol structure can modulate its metabolic stability, bioavailability, and biological activity. Therefore, this boronic acid is a key building block for producing novel, potentially enhanced resveratrol analogues for pharmacological studies. nih.govnih.gov

Development of Functional Organic Materials (e.g., π-conjugated materials, polymers)

The electronic properties of this compound make it an attractive building block for the synthesis of functional organic materials. The presence of both the fluorine atom and the extended π-system of the styryl group allows for the fine-tuning of the electronic and photophysical properties of resulting materials.

Through palladium-catalyzed polymerization reactions, such as Suzuki Polycondensation, this monomer can be incorporated into longer polymer chains. libretexts.org These polymers often exhibit interesting properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substituent can lower the HOMO/LUMO energy levels of the polymer, which can improve charge injection/transport properties and enhance device stability. The rigid (E)-stilbene linkage helps to create a well-defined, conjugated backbone necessary for efficient electronic communication along the polymer chain.

Role in Stereoselective Synthesis of Advanced Molecular Architectures

A critical feature of this compound is the defined geometry of its carbon-carbon double bond. The "E" designation specifies a trans configuration. A major advantage of the Suzuki-Miyaura coupling reaction with alkenylboronic acids is that it proceeds with retention of stereochemistry. nih.govacs.org

This stereospecificity is crucial for the synthesis of advanced molecular architectures where the precise three-dimensional arrangement of atoms is critical for function. acs.org By starting with the pure (E)-isomer of the boronic acid, chemists can ensure that the resulting product, such as a fluorinated stilbene or a repeating unit in a polymer, will also have the (E)-configuration at the double bond. nih.gov This control avoids the formation of difficult-to-separate (Z)-isomer impurities, which is essential in the synthesis of pharmaceuticals and high-performance materials where isomeric purity is paramount.

Derivatization Strategies for Expanding Molecular Complexity

While this compound is a potent building block in its own right, its utility can be expanded through derivatization. A primary strategy involves the conversion of the boronic acid into a boronate ester. nih.gov Boronic acids can sometimes be prone to decomposition via protodeboronation or formation of cyclic anhydrides (boroxines). arkat-usa.org

Converting the boronic acid to a more stable and often more reactive boronate ester, such as a pinacol (B44631) boronate, can circumvent these issues. nih.gov This is typically achieved by reacting the boronic acid with an appropriate diol, like pinacol, often under conditions that remove water. These boronate esters exhibit improved stability for storage and purification while retaining the essential reactivity for cross-coupling reactions. nih.govarkat-usa.org This strategy effectively provides a more robust version of the building block, facilitating its use in more complex, multi-step syntheses. Another, more direct derivatization is the electrophilic fluorination that converts the boronic acid group itself into a C-F bond, though this transforms the fundamental reactivity of the molecule. nih.govorganic-chemistry.org

Future Perspectives and Emerging Research Directions

Design and Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The presence of an ortho-fluorine atom in (E)-(2-Fluorostyryl)boronic acid introduces both challenges and opportunities for catalyst design. A primary issue with many ortho-fluoroaryl boronic acids is their susceptibility to protodeborylation under basic conditions, a competitive side reaction that lowers the efficiency of desired transformations. researchgate.net Future research will focus on catalytic systems that mitigate this instability while enhancing reactivity and controlling selectivity.

One promising avenue is the development of catalysts that operate under milder conditions. For instance, (3,4,5-trifluorophenyl)boronic acid has been shown to be an effective catalyst for amidation reactions due to its strong Lewis acidity, which enhances the rate of acyloxyboron species generation and their subsequent reaction with amines. orgsyn.org Applying this concept, new catalysts could be designed to specifically leverage the electronic properties of the fluorostyryl moiety.

Another key area is the use of specialized ligands or protecting groups. The use of naphthalene-1,8-diaminato (dan) as a protecting group for the boronic acid functionality has been shown to create aryl boron compounds that are remarkably stable toward protodeborylation, allowing for efficient Suzuki-Miyaura coupling even with fluorine-substituted substrates. researchgate.net Adapting this strategy for vinyl boronic acids like this compound could significantly broaden their synthetic utility.

Furthermore, the development of enantioselective transformations is a major goal. A transient directing group strategy has been successfully employed in the palladium-catalyzed enantioselective multicomponent oxyarylation of alkenes using boronic acids. nih.gov This approach, where a chiral directing group temporarily coordinates to the catalyst and substrate, could be adapted to control the stereochemical outcome of reactions involving the styrenyl double bond of this compound.

Table 1: Emerging Catalytic Strategies for Fluorinated Boronic Acids

Catalytic Strategy Key Feature Potential Application for this compound Reference
Fluorous Sulfur-Containing Boronic Acid Catalysts Thermally stable and recyclable; promotes dehydrative condensation. Amide bond formation using the boronic acid as a catalyst rather than a reagent. nih.gov
Palladium/Copper Cooperative Catalysis with Ar-B(dan) Utilizes a stable boronate to prevent protodeborylation in fluorinated systems. Enhancing yield and substrate scope in cross-coupling reactions. researchgate.net
Transient Directing Groups (TDG) In-situ formation of a chiral directing group to guide enantioselectivity. Asymmetric functionalization of the styrenyl alkene. nih.gov
Highly Lewis-Acidic Boronic Acid Catalysts Fluorinated phenylboronic acids used as catalysts for amidation. Leveraging the inherent Lewis acidity for new catalytic cycles. orgsyn.org

Green Chemistry Approaches in the Synthesis and Transformations of this compound

The principles of green chemistry are increasingly integral to synthetic planning. Boronic acids are generally regarded as "green" compounds due to their stability, low toxicity, and the fact that their ultimate degradation product is the relatively benign boric acid. mdpi.comwiley-vch.de Research directions in this area aim to further enhance the environmental profile of syntheses and transformations involving this compound.

A key focus is on atom economy. The development of boronic acid-catalyzed dehydrative condensation reactions, for instance, between carboxylic acids and amines to form amides, represents a significant advance. nih.gov This approach avoids the use of stoichiometric coupling reagents, which generate large quantities of waste. nih.gov Applying such catalytic dehydrative methods to transformations of this compound is a promising green strategy.

Catalyst recyclability is another cornerstone of green chemistry. The design of a thermally stable, fluorous sulfur-containing boronic acid catalyst that could be recovered and reused for multiple cycles with minimal loss of activity exemplifies this approach. nih.gov Developing analogous recoverable catalytic systems for reactions like Suzuki-Miyaura coupling using this compound would reduce waste and cost.

Solvent choice and reaction conditions are also critical. The push is towards using more environmentally friendly solvents or minimizing their use altogether. The inherent properties of boronic acids as solid, stable compounds contribute positively to this goal. wiley-vch.de

Integration with Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for the synthesis of boronic acids and their derivatives. organic-chemistry.orgthieme-connect.de This technology provides precise control over reaction parameters such as temperature and mixing, enhances safety, and allows for straightforward scalability. organic-chemistry.org

A simple continuous flow setup has been demonstrated for the multigram-scale synthesis of various boronic acids within a total reaction time of one second and a throughput of 60 g/h. organic-chemistry.org The method often involves organolithium chemistry, where rapid and controlled mixing at low temperatures is crucial to achieving high yields and purity. organic-chemistry.org Applying this "Flash Chemistry" approach to the synthesis of this compound could enable its production on a scale suitable for industrial and early development studies, bypassing the challenges of large-scale batch organometallic reactions. organic-chemistry.org

Furthermore, flow technology is particularly well-suited for photochemical transformations. thieme-connect.de The use of photoflow reactors allows for uniform irradiation of the reaction mixture, minimizing over-irradiation and side-product formation. thieme-connect.de This opens up possibilities for novel light-driven reactions of this compound that may not be feasible in conventional batch reactors.

Table 2: Advantages of Flow Chemistry for Boronic Acid Synthesis

Exploration of New Reactivity Modes and Unconventional Transformations

While the Suzuki-Miyaura cross-coupling reaction is the most common application for boronic acids, there is a significant push to explore new modes of reactivity. mdpi.com For this compound, its conjugated system and fluorine substituent provide fertile ground for discovering unconventional transformations.

The Chan-Lam reaction, which forms C-N bonds by coupling boronic acids with amines, is an underdeveloped area for vinyl and alkylboronic esters compared to their aryl counterparts. whiterose.ac.uk Developing robust conditions for the Chan-Lam coupling of this compound would provide a valuable route to fluorinated styrenyl amines.

Multicomponent reactions, where three or more reactants combine in a single operation, offer a powerful strategy for rapidly building molecular complexity. The palladium-catalyzed oxyarylation of alkenes using a boronic acid, an oxidizing fluorine source ([F+]), and an alkene is a prime example of a novel multicomponent transformation. nih.gov Exploring similar reactions where this compound acts as the boron source could lead to complex fluorinated products in a single step.

The unique electronic nature of the C-B bond also allows for transformations beyond transition metal catalysis. The ability of boronic acids to act as transient receptors for diols is well-known and forms the basis of sensors and hydrogels. nih.govnih.gov This reactivity could be exploited in new ways, perhaps in dynamic covalent chemistry or materials science applications where the fluorostyryl group imparts specific properties like fluorescence or liquid crystallinity.

Advanced Mechanistic Probes for Elucidating Reaction Pathways

A deeper understanding of reaction mechanisms is crucial for rational optimization and the discovery of new transformations. For reactions involving this compound, advanced mechanistic studies will be essential to overcome challenges like protodeborylation and to control complex reaction networks.

Kinetic analysis using reaction progress profiles is a powerful tool. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate, one can determine the rate dependence on each component. nih.gov Such studies have been used to reveal saturation kinetics with respect to the boronic acid and to identify negative rate dependencies on directing groups, pointing to catalyst deactivation pathways. nih.gov Applying these techniques to couplings of this compound would provide invaluable data for optimizing reaction conditions.

Computational modeling (DFT) can provide insight into transition state structures and reaction energy profiles, helping to explain observed regioselectivity or reactivity trends. For instance, modeling could elucidate the precise role of the ortho-fluorine atom in transition states, explaining its influence on reaction rates and catalyst stability.

Spectroscopic methods are also key. In-situ monitoring using techniques like NMR or IR spectroscopy can help identify key intermediates, such as the acyloxyboron species in amidation reactions. orgsyn.org Fluorescence spectroscopy has been used to measure the binding constants of boronic acids with diols, a technique that could be adapted to probe other intermolecular interactions involving the boronic acid moiety. nih.govnih.gov

Q & A

How can researchers optimize the synthesis of (E)-(2-Fluorostyryl)boronic acid derivatives to ensure high purity and yield?

Basic
Synthesis optimization involves selecting reaction conditions (e.g., solvent, catalyst, temperature) to minimize side reactions and maximize stereochemical control. For boronic acids, intermediates like boronic esters are often synthesized first due to purification challenges, followed by hydrolysis to yield the final acid. Techniques such as column chromatography, recrystallization, or HPLC (e.g., using rhodamine-derived purification protocols) can isolate high-purity products . Monitoring reaction progress via NMR or LC-MS ensures minimal impurities.

What analytical techniques are recommended for quantifying trace impurities in this compound samples?

Basic
LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is highly sensitive for detecting underivatized boronic acids at sub-ppm levels. Method validation should follow ICH guidelines, including parameters like limit of detection (LOD), linearity, and accuracy. For example, carboxy phenyl boronic acid impurities in Lumacaftor were quantified using a triple quadrupole system, achieving robust reproducibility .

How do concentration-response experiments inform the antiproliferative effects of this compound analogs?

Basic
Cell viability assays (e.g., MTT or ATP-based) are conducted across a concentration gradient (e.g., 0–1 µM) to establish IC50 values. Data should be analyzed for non-monotonic trends (e.g., rebound effects at higher concentrations), requiring statistical validation and replication to confirm biological relevance. Contradictions in dose-response curves may arise from off-target effects or assay-specific artifacts .

What strategies address challenges in mass spectrometric analysis of boronic acids, such as boroxine formation?

Advanced
Derivatization with diols (e.g., pinacol) or on-plate esterification using 2,5-dihydroxybenzoic acid (DHB) suppresses boroxine formation, enabling reliable MALDI-MS sequencing of peptide boronic acids. For example, DHB acts as both matrix and derivatizing agent, simplifying analysis of multi-boronic acid peptides .

How can kinetic parameters of boronic acid-diol binding be determined experimentally?

Advanced
Stopped-flow fluorescence spectroscopy measures binding kinetics (e.g., kon and koff) on millisecond timescales. For instance, 4-isoquinolinylboronic acid binds D-fructose with kon > D-glucose, correlating with thermodynamic affinity. Kinetic data complements equilibrium constants to optimize sensor response times .

What computational methods guide boronic acid selection for chiroptical sensing applications?

Advanced
Principal Component Analysis (PCA) and k-means clustering of QSAR descriptors (e.g., 613 parameters from Mordred) identify structurally diverse boronic acids. This data-driven approach optimizes sensor libraries by balancing synthetic accessibility and chemical space coverage .

How are boronic acids integrated into glucose-responsive hydrogels, and how is responsiveness characterized?

Advanced
Polymer-bound boronic acids (e.g., poly(3-acrylamidophenylboronic acid)) form reversible diol crosslinks. Swelling behavior under varying glucose concentrations is quantified via rheology or gravimetry. Selectivity is tested against competing diols (e.g., fructose) to validate biomedical utility .

How do structural modifications influence the thermal stability of boronic acids?

Advanced
Thermogravimetric analysis (TGA) reveals degradation pathways. For example, aromatic boronic acids with electron-withdrawing groups exhibit higher thermal stability, making them candidates for halogen-free flame retardants. Structural trends (e.g., substituent position) are correlated with decomposition temperatures .

What photoresponsive systems enable dynamic control of boronic acid-diol binding?

Advanced
Azobenzene-boronic acid conjugates (e.g., ortho-azo derivatives) undergo EZ isomerization under visible light, enhancing diol binding affinity by 20-fold. Applications include light-triggered drug release or adaptive hydrogels with tunable stiffness .

How are boronic acids used in fluorescent chemosensor design?

Basic
Boronic acids serve as reversible receptors for diols (e.g., saccharides) in sensors. Selectivity is achieved via steric/electronic tuning (e.g., aryl substituents) or coupling with fluorophores (e.g., rhodamine). Recent advances include nanoscale self-assembly and multicomponent dynamic covalent systems for real-time glucose monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.